(3-Bromopropoxy)cyclopentane
Description
(3-Bromopropoxy)cyclopentane is a halogenated cyclic ether with the molecular formula C₈H₁₅BrO. Its structure consists of a cyclopentane ring substituted with a propoxy group bearing a bromine atom at the third carbon (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, owing to its reactive bromine moiety and ether linkage. Cyclopentane derivatives are known for their conformational flexibility and moderate ring strain, which influence their physical and chemical behavior .
Figure 1: Structure of (3-Bromopropoxy)cyclopentane.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
3-bromopropoxycyclopentane |
InChI |
InChI=1S/C8H15BrO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-7H2 |
InChI Key |
CYGTUVXWYNMMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromopropoxy)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of (3-Bromopropoxy)cyclopentane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding cyclopentane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Reduction: Formation of cyclopentane derivatives.
Scientific Research Applications
(3-Bromopropoxy)cyclopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromopropoxy)cyclopentane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. Additionally, the cyclopentane ring can provide structural rigidity, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Cyclopentane Ethers
(3-Chloropropoxy)cyclopentane
- Structural Difference : Chlorine replaces bromine.
- Reactivity : Chlorine’s lower atomic weight and electronegativity result in slower nucleophilic substitution compared to bromine.
(3-Iodopropoxy)cyclopentane
- Reactivity : Iodine’s larger atomic size facilitates faster substitution reactions but increases molecular weight and cost.
- Stability : Prone to photodecomposition due to weaker C–I bonds.
Table 1: Physical Properties of Halogenated Cyclopentane Ethers
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Solubility (Polarity) |
|---|---|---|---|
| (3-Bromopropoxy)cyclopentane | 223.11 | ~180–200 | Low (non-polar) |
| (3-Chloropropoxy)cyclopentane | 178.66 | ~170–190 | Low (non-polar) |
| (3-Iodopropoxy)cyclopentane | 270.06 | ~200–220 | Low (non-polar) |
Cyclohexane Analogues: (3-Bromopropoxy)cyclohexane
- Ring Strain : Cyclohexane’s chair conformation reduces steric strain compared to cyclopentane’s envelope conformation, enhancing thermal stability .
- Reactivity : Larger ring size decreases radical stabilization during oxidation, leading to different decomposition pathways (e.g., cyclohexene derivatives form benzene more readily) .
Table 2: Reactivity Comparison of Cyclic Ethers
| Compound | Radical Stabilization | Ignition Promotion (in Combustion) |
|---|---|---|
| (3-Bromopropoxy)cyclopentane | Moderate | Low |
| (3-Bromopropoxy)cyclohexane | Low | High (via benzene formation) |
Functional Group Variants
Cyclopentane Phosphate (e.g., Inhibitor 4.11)
- Biological Activity : Phosphate esters exhibit enzyme inhibition (e.g., Mycobacterium tuberculosis AnPRT), whereas brominated ethers like (3-Bromopropoxy)cyclopentane are less studied in biological contexts .
- Synthetic Utility : Phosphate groups enhance water solubility, contrasting with the hydrophobic nature of brominated ethers.
1,3-Disubstituted Cyclopentanes
- Steric Effects: 1,3-substitution patterns (e.g., 1,3-dichlorocyclopentane) introduce torsional strain, reducing synthetic accessibility compared to monosubstituted derivatives like (3-Bromopropoxy)cyclopentane .
Table 3: Environmental Impact Comparison
| Compound Type | ODP | GWP (100-yr) | Flammability |
|---|---|---|---|
| (3-Bromopropoxy)cyclopentane | 0 | <10 | High |
| CFC-12 | 1.0 | 10,900 | Non-flammable |
| Cyclopentane (neat) | 0 | <1 | High |
Key Research Findings
Synthetic Routes: (3-Bromopropoxy)cyclopentane can be synthesized via Williamson ether synthesis using bromocyclopentane and 3-bromo-1-propanol, though multi-step protocols may optimize yield .
Oxidation Behavior : Similar to cyclopentane, its brominated ether derivative undergoes H-abstraction to form resonance-stabilized allyl radicals, though bromine’s electron-withdrawing effect may alter reaction kinetics .
Thermodynamic Properties : Cyclopentane’s low critical temperature (~238°C) and pressure (~45 bar) suggest that its bromopropoxy derivative may exhibit comparable volatility, necessitating careful handling in industrial processes .
Biological Activity
Chemical Structure and Properties
The molecular formula for (3-Bromopropoxy)cyclopentane is , with a molecular weight of approximately 201.15 g/mol. The compound features a cyclopentane ring that provides a stable non-polar core, while the bromine atom allows for further chemical reactivity and functionalization. Its structure can be represented as follows:
Mechanisms of Biological Activity
-
Interaction with Enzymes :
- (3-Bromopropoxy)cyclopentane may interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. Such interactions can influence cellular signaling pathways and gene expression related to detoxification processes.
-
Potential Toxicity :
- Toxicity studies indicate that (3-Bromopropoxy)cyclopentane is harmful if ingested and poses risks to aquatic life, suggesting that its biological activity could extend to environmental impacts.
-
Reactivity and Functionalization :
- The presence of the bromine atom allows for nucleophilic substitution reactions, where it can be replaced by other functional groups, potentially leading to derivatives with varied biological activities.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3-Bromopropoxy)cyclopentane, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-Bromocyclohexene | Cycloalkene | Contains a double bond; more reactive than cyclopentane |
| Bromocyclopentane | Cyclopentane | Smaller ring structure; different reactivity patterns |
| 1-Bromobutane | Linear alkyl halide | Straight-chain structure; simpler reactivity compared to cyclic compounds |
| 2-Bromopropane | Branched alkyl halide | More steric hindrance; different substitution patterns compared to cycloalkanes |
(3-Bromopropoxy)cyclopentane's unique combination of cyclic structure and halogen substitution offers distinctive reactivity not found in linear or smaller cyclic analogs.
Case Studies and Research Findings
While specific case studies focusing exclusively on (3-Bromopropoxy)cyclopentane are scarce, several studies highlight the biological relevance of related cycloalkanes:
- Cyclobutane Derivatives : Research on cyclobutane-containing compounds has shown their potential as bioisosteres in drug design due to their ability to interact with various biological targets. These compounds have been investigated for their roles in modulating biochemical pathways and could provide insights into the behavior of (3-Bromopropoxy)cyclopentane .
- Pharmacological Applications : Compounds similar in structure have been explored for their pharmacological applications, including anti-inflammatory properties through mechanisms involving receptor antagonism and enzyme inhibition . These findings suggest that (3-Bromopropoxy)cyclopentane may also possess unexplored therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
